4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Overview
Description
4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce amine derivatives.
Scientific Research Applications
4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Trifluoromethylbenzenes: Compounds containing a benzene ring substituted with trifluoromethyl groups.
Uniqueness
4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its pyrazole core structure combined with the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)12-7-4-8-13(9-12)22-15(20)14(10-21-22)11-5-2-1-3-6-11/h1-10H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSPFWGOFPTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197224 | |
Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324008-98-2 | |
Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324008-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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